Bromobenzene-d5: A Comprehensive Technical Guide
Bromobenzene-d5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical and chemical properties of Bromobenzene-d5 (C₆D₅Br), a deuterated analogue of bromobenzene. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who utilize isotopically labeled compounds.
Core Physical and Chemical Properties
Bromobenzene-d5 is a clear, colorless liquid at room temperature.[1] The substitution of protium (¹H) with deuterium (²H) atoms imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific applications.
Physical Properties
The key physical properties of Bromobenzene-d5 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆D₅Br | [2][3][4] |
| Molecular Weight | 162.04 g/mol | [2][3][4][5][6] |
| CAS Number | 4165-57-5 | [2][3][4][6] |
| Appearance | Clear, colorless liquid | [1][7] |
| Density | 1.539 g/mL at 25 °C | [3][8] |
| Boiling Point | 156 °C | [9] |
| 53 °C at 23 mmHg | [1][3][10] | |
| Melting Point | -31 °C | [8][9] |
| Refractive Index (n20/D) | 1.5585 | [3] |
| Flash Point | 51 °C (closed cup) | [1][3] |
| Solubility | Insoluble in water | [10] |
| Isotopic Purity | ≥99.5 atom % D | [3][10] |
Chemical Identity
| Identifier | Value | Reference |
| SMILES String | [2H]c1c([2H])c([2H])c(Br)c([2H])c1[2H] | [3] |
| InChI | 1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | [3] |
| InChI Key | QARVLSVVCXYDNA-RALIUCGRSA-N | [3] |
| EC Number | 224-013-8 | [1][3][4] |
| MDL Number | MFCD00000056 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of Bromobenzene-d5 are crucial for its application in research. Two common synthetic routes are outlined below.
Synthesis via Bromination of Benzene-d6
This method involves the direct electrophilic aromatic substitution of benzene-d6 with bromine, typically in the presence of a Lewis acid catalyst such as iron filings.[11][12]
Materials:
-
Benzene-d6 (C₆D₆)
-
Liquid Bromine (Br₂)
-
Iron shavings
Procedure:
-
To a three-neck flask containing 40.42 g (0.48 mol) of benzene-d6 and 1.20 g (0.0214 mol) of iron shavings, add 64.88 g (0.81 mol) of liquid bromine dropwise.[11]
-
Heat the mixture to maintain a faint boil for approximately 4 hours.[11]
-
After cooling to room temperature, quench the reaction by adding water.[11]
-
Filter the mixture to remove the iron shavings and wash them with an organic solvent (e.g., ether).[11]
-
Separate the organic layer, wash it with an aqueous solution of sodium hydroxide and then with water, and dry it over a suitable drying agent (e.g., calcium chloride).
-
Purify the crude product by distillation to obtain Bromobenzene-d5.
Synthesis via H/D Exchange Reaction
This protocol describes a method for the deuteration of bromobenzene using deuterium water in the presence of a platinum-on-carbon catalyst.[2]
Materials:
-
Bromobenzene (C₆H₅Br)
-
Deuterium water (D₂O)
-
10% Platinum on carbon (Pt/C)
-
Isopropanol
-
Cyclohexane
Procedure:
-
In a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirring, add 0.25 mmol (39.252 mg) of bromobenzene, 5 mL of deuterium water, 24.38 mg of 10% platinum on carbon, 0.1 mL of isopropanol, and 0.9 mL of cyclohexane solution.[2]
-
Replace the air in the reaction system with argon gas.[2]
-
Raise the temperature to 90 °C and maintain it for 24 hours.[2]
-
Cool the reaction to room temperature and remove the platinum-on-carbon catalyst by filtration.[2]
-
Add 10 mL of dichloromethane to the filtrate and separate the organic layer.[2]
-
Remove the solvent from the organic layer by rotary evaporation at 38 °C to obtain the Bromobenzene-d5 product.[2]
Applications in Research and Development
The unique properties of Bromobenzene-d5 make it a versatile tool in various scientific fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of proton signals that would otherwise interfere with the analysis of non-deuterated analytes, Bromobenzene-d5 is utilized as a solvent in NMR spectroscopy.[8][12][13][14] Its non-polar nature makes it suitable for dissolving a wide range of organic compounds.
Mass Spectrometry
In mass spectrometry, Bromobenzene-d5 serves as a stable isotope-labeled internal standard.[12][15] The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification.[12]
Organic Synthesis and Mechanistic Studies
Bromobenzene-d5 is a valuable starting material in organic synthesis for introducing a deuterated phenyl group into a target molecule.[16][17] The deuterium labeling also enables researchers to study reaction mechanisms and kinetic isotope effects, providing insights into the transition states of chemical reactions.[12][16]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
In drug development, deuterated compounds like Bromobenzene-d5 are used to synthesize deuterated drug candidates.[8][16] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an increased half-life, reduced formation of toxic metabolites, and improved overall safety and efficacy.[8]
Electronics and Materials Science
An emerging application of Bromobenzene-d5 is in the electronics industry, particularly in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[8][12][14] Deuterated organic materials can exhibit enhanced stability and efficiency, leading to longer-lasting and higher-quality electronic devices.[8][12]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Bromobenzene-d5 via the bromination of benzene-d6.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bromobenzene-d5 synthesis - chemicalbook [chemicalbook.com]
- 3. 溴苯d5 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bromobenzene-dâ (D, 99.5%)- Cambridge Isotope Laboratories, DLM-9595-5 [isotope.com]
- 5. Bromo(2H5)benzene | C6H5Br | CID 2723968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromobenzene-d5 | CAS 4165-57-5 | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Deuterated Bromobenzene (Bromobenzene-d5) and its applications - Mesbah Energy [irisotope.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Bromobenzene-d5 | 4165-57-5 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. exsyncorp.com [exsyncorp.com]
- 13. armar-europa.de [armar-europa.de]
- 14. Bromobenzene-d5 | ZEOTOPE [zeotope.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. clearsynthdeutero.com [clearsynthdeutero.com]
- 17. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]
